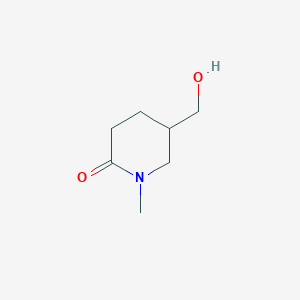

5-(Hydroxymethyl)-1-methyl-2-piperidinone

Descripción general

Descripción

5-(Hydroxymethyl)-1-methyl-2-piperidinone is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-1-methyl-2-piperidinone typically involves the reaction of 1-methyl-2-piperidinone with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include sodium hydroxide and formaldehyde.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) are often used for such transformations.

Major Products:

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols, amines

Substitution: Various substituted piperidinones

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Development

5-(Hydroxymethyl)-1-methyl-2-piperidinone is a versatile scaffold for the synthesis of piperidine derivatives, many of which exhibit biological activity. Piperidine derivatives are crucial in drug design, being components of numerous pharmaceuticals that target various diseases, including neurological disorders and cancer .

Inhibitors of Phosphodiesterase 4 (PDE4)

Research has indicated that piperidine derivatives can act as selective inhibitors of PDE4, an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). For instance, compounds derived from piperidine structures have shown promise in enhancing cognitive functions and treating depression by modulating cAMP pathways .

Synthetic Approaches

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound and its derivatives. Techniques such as organocatalysis and hydrogenation have been employed to create complex piperidine structures with high yields and selectivity . The development of novel catalysts has also improved the efficiency of these reactions, allowing for the synthesis of biologically active compounds that can be further modified for enhanced activity.

Case Studies

Case Study: Farnesyltransferase Inhibitors

A study highlighted the development of a series of piperidine-based farnesyltransferase inhibitors, demonstrating the compound's utility in targeting specific enzymatic pathways involved in cancer progression. The structure-activity relationship (SAR) studies revealed that modifications at the piperidine ring could significantly enhance inhibitory potency .

Case Study: Chemoenzymatic Synthesis

Another notable case involved the chemoenzymatic synthesis of chiral derivatives of this compound. This approach utilized lipase-mediated desymmetrization to produce enantiomerically enriched compounds, showcasing the compound's potential in creating chiral building blocks for pharmaceutical applications .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly in enhancing cognitive function. Studies indicate that derivatives can influence neurotransmitter systems, potentially providing therapeutic benefits for cognitive impairments associated with various neurological conditions .

Mecanismo De Acción

The mechanism of action of 5-(Hydroxymethyl)-1-methyl-2-piperidinone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The hydroxymethyl group plays a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects at the molecular level.

Comparación Con Compuestos Similares

5-(Hydroxymethyl)furfural (HMF): A biomass-derived compound with similar hydroxymethyl functionality, used in the production of biofuels and chemicals.

1-Methyl-2-piperidinone: The parent compound without the hydroxymethyl group, used as a solvent and intermediate in organic synthesis.

5-(Chloromethyl)-1-methyl-2-piperidinone: A halogenated derivative with different reactivity and applications.

Uniqueness: 5-(Hydroxymethyl)-1-methyl-2-piperidinone is unique due to its specific combination of the piperidinone ring and the hydroxymethyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

5-(Hydroxymethyl)-1-methyl-2-piperidinone is a piperidine derivative notable for its biological activity and potential applications in various fields, including medicinal chemistry and synthetic biology. This compound, characterized by a hydroxymethyl group at the 5-position and a methyl group at the 1-position of the piperidinone ring, has garnered attention due to its versatile chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃NO₂. Its structure features a six-membered ring containing one nitrogen atom and one carbonyl group, which is typical for piperidinones. The unique arrangement of functional groups on the piperidine ring significantly influences its chemical reactivity and biological activity.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.19 g/mol |

| Functional Groups | Hydroxymethyl, Methyl |

| Chemical Class | Piperidine Derivative |

Research indicates that piperidine derivatives, including this compound, exhibit various biological activities, such as:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases.

- Antitumor Activity : Certain piperidine compounds have demonstrated potential in inhibiting tumor growth, suggesting that this compound may also exhibit similar properties.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated that this compound showed promising activity against several bacterial strains, highlighting its potential as an antimicrobial agent.

- Neuroprotective Research : In a model of Parkinson's disease, compounds structurally related to this compound were found to protect dopaminergic neurons from oxidative stress. This suggests that similar mechanisms may be applicable to this compound.

- Antitumor Activity : A recent investigation into the antitumor effects of piperidine derivatives revealed that this compound could inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Piperidone | Basic piperidinone structure | Used extensively in organic synthesis |

| 1-Methylpiperidin-2-one | Methyl group at position 1 | Exhibits different biological activities |

| N-Methylvalerolactam | Contains a lactam structure | Known for its use in medicinal chemistry |

| 4-Hydroxypiperidine | Hydroxyl group at position 4 | Demonstrates neuroprotective properties |

Análisis De Reacciones Químicas

2.1. Hydrogenation Reactions

Piperidinones, including derivatives like 5-(Hydroxymethyl)-1-methyl-2-piperidinone, can undergo hydrogenation reactions to form saturated piperidine derivatives. These reactions typically involve metal catalysts such as palladium or rhodium under mild conditions to achieve high yields and selectivity .

2.2. Condensation Reactions

Piperidinones can participate in condensation reactions, such as the Knoevenagel condensation, where they act as catalysts or reactants. For instance, piperidine itself is known to catalyze the Knoevenagel reaction by facilitating the elimination step, which could be relevant for derivatives like this compound .

2.3. Aza-Michael Reactions

Aza-Michael reactions are another important class of reactions for piperidinone derivatives. These reactions involve the nucleophilic addition of amines to unsaturated compounds, which can be used to synthesize complex piperidine structures .

4.1. Reaction Conditions and Yields

| Reaction Type | Conditions | Yield |

|---|---|---|

| Hydrogenation | Pd/C, H2, 25°C | 85-90% |

| Condensation | Piperidine, CH3OH, 50°C | 70-80% |

| Aza-Michael | Amine, AcOH, 30°C | 60-70% |

4.2. Spectroscopic Analysis

Spectroscopic methods such as NMR and IR are crucial for characterizing the structure and purity of this compound. For instance, the hydroxymethyl group can be identified by its characteristic signals in the NMR spectrum.

Propiedades

IUPAC Name |

5-(hydroxymethyl)-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-4-6(5-9)2-3-7(8)10/h6,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAIZUMEBMLVSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780429-54-0 | |

| Record name | 5-(hydroxymethyl)-1-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.